DC50 Comparison: ARV-825 Achieves <1 nM BRD4 Degradation vs. dBET1 at 430 nM
ARV-825 demonstrates a DC50 value of <1 nM for BRD4 degradation in Burkitt's lymphoma cells, representing a >430-fold greater potency than the cereblon-recruiting PROTAC dBET1 (EC50 = 430 nM) [1]. This sub-nanomolar potency positions ARV-825 as one of the most potent cereblon-based BRD4 degraders reported, exceeding the degradation efficiency of early-generation PROTACs by two orders of magnitude.
| Evidence Dimension | Half-maximal degradation concentration (DC50/EC50) for BRD4 |
|---|---|
| Target Compound Data | DC50 < 1 nM |
| Comparator Or Baseline | dBET1: EC50 = 430 nM |
| Quantified Difference | >430-fold greater potency |
| Conditions | ARV-825: Burkitt's lymphoma (Namalwa, Ramos, CA-46) cell lines, 24 h treatment; dBET1: general PROTAC assay conditions |
Why This Matters
For researchers requiring maximal degradation efficiency at minimal compound concentrations—critical for minimizing off-target effects and avoiding the PROTAC 'hook effect'—ARV-825 provides a >400-fold potency advantage over dBET1.
- [1] MedChemExpress. dBET1 Product Datasheet. CAS 1799711-21-9. View Source
